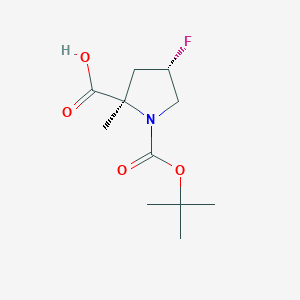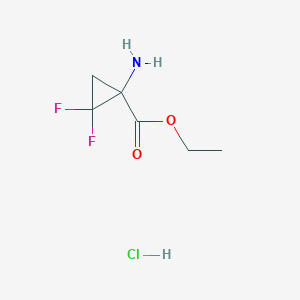
Ethyl 1-amino-2,2-difluorocyclopropanecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is a fluorinated cyclopropane derivative. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride involves multiple steps. One common method includes the reaction of 3-tert-butyldiphenylsilyloxy-2-(4ʹ-methoxyphenyl)prop-1-ene with sodium chlorodifluoroacetate in diglyme at 180°C . The resulting product undergoes further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The cyclopropane ring can be opened under certain conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while ring-opening reactions can produce a range of linear or branched compounds.
Applications De Recherche Scientifique
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its fluorinated structure makes it useful in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: A closely related compound with similar chemical properties.
1,1-Difluorocyclopropane Derivatives: These compounds share the cyclopropane ring and fluorine substituents, making them chemically similar.
Uniqueness
Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is unique due to the presence of both an amino group and an ester group in its structure. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H10ClF2NO2 |
|---|---|
Poids moléculaire |
201.60 g/mol |
Nom IUPAC |
ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-2-11-4(10)5(9)3-6(5,7)8;/h2-3,9H2,1H3;1H |
Clé InChI |
OLKVKMRQJSNZAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


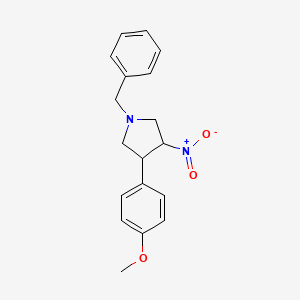
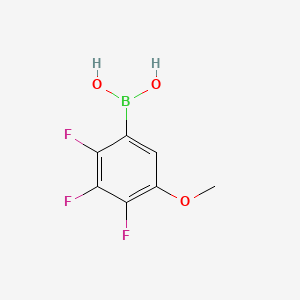

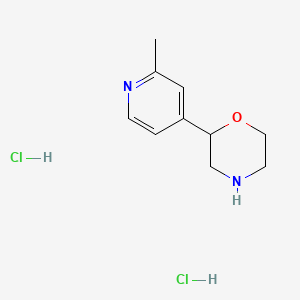
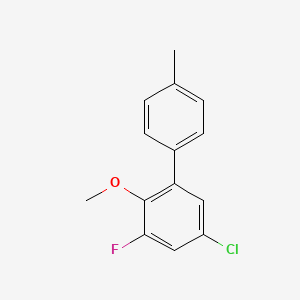
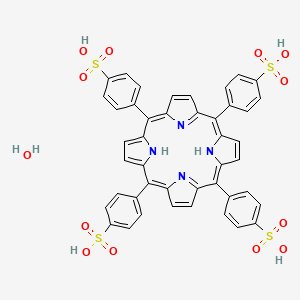
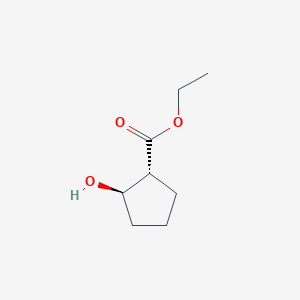
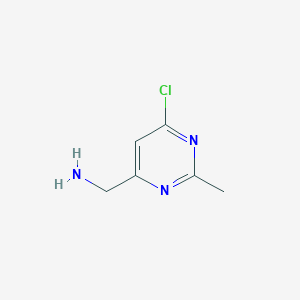
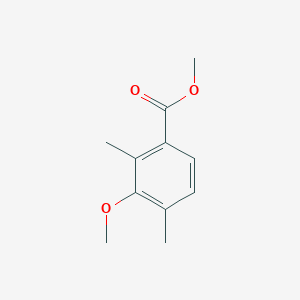
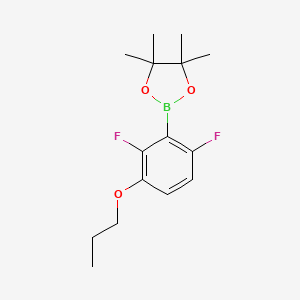
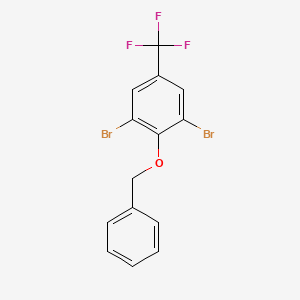
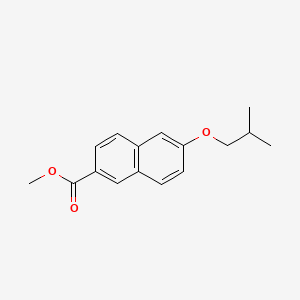
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
